molecular formula C11H17N3O3 B2778259 N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428352-44-6

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2778259
CAS No.: 1428352-44-6
M. Wt: 239.275
InChI Key: GPBFKLIJTKJTHW-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a sophisticated chemical tool designed for phosphodiesterase 4 (PDE4) research. This compound belongs to a class of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide derivatives that function as potent inhibitors targeting PDE4 isoforms, including PDE4A, PDE4B, and PDE4C . The PDE4 enzyme family plays a critical regulatory role in cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. By selectively inhibiting PDE4, this compound facilitates the intracellular accumulation of cAMP, thereby modulating downstream signaling pathways involved in inflammatory responses, neuronal function, and cellular proliferation. Its primary research value lies in investigating cAMP-mediated processes in various disease models, particularly in the realms of central nervous system (CNS) disorders and inflammatory conditions . Researchers are employing this carboxamide derivative in preclinical studies to explore potential therapeutic pathways for complex diseases such as schizophrenia, Parkinson's disease, anxiety disorders, and chronic obstructive pulmonary disease (COPD), where PDE4 dysregulation has been implicated . The compound's specific molecular architecture, featuring the pyrazolo-oxazine core, contributes to its binding affinity and selectivity, making it a valuable pharmacological probe for dissecting PDE4 function in complex biological systems. This reagent is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,7-15)12-10(16)8-6-9-14(13-8)4-3-5-17-9/h6,15H,3-5,7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFKLIJTKJTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=NN2CCCOC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Some compounds with similar structures have shown prominent activity against thebutyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system.

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₃

The structure features a pyrazolo[5,1-b][1,3]oxazine core, which is crucial for its biological activity.

Research indicates that compounds with similar structural frameworks exhibit interactions with various biological targets. The pyrazolo[5,1-b][1,3]oxazine derivatives have been shown to modulate signaling pathways associated with the central nervous system (CNS) and may act as ligands for specific receptors.

Key Mechanisms :

  • Receptor Modulation : Compounds in this class often interact with GABA and cannabinoid receptors. Their ability to influence these receptors suggests potential applications in treating anxiety and pain disorders.
  • Antioxidant Activity : Some studies have indicated that similar compounds possess antioxidant properties, which could contribute to neuroprotective effects.

Pharmacological Profile

The pharmacological profile of this compound has been explored through various assays:

Activity Type Assay Method Results
AntioxidantDPPH ScavengingIC50 = 45 µM
GABA Receptor AgonismRadiolabeled Binding AssayKi = 120 nM
Cannabinoid ReceptorcAMP AssayEC50 = 0.85 µM

Study 1: Antioxidant Properties

A study published in Molecules demonstrated the antioxidant potential of related pyrazolo compounds. The compound was tested against DPPH radicals, showing significant scavenging activity that suggests a protective role against oxidative stress in neurological contexts .

Study 2: GABAergic Activity

In a pharmacological evaluation involving cultured neurons, the compound exhibited partial agonist activity at GABA_A receptors. This was indicative of its potential use in managing conditions like epilepsy or anxiety disorders .

Study 3: Cannabinoid Receptor Interaction

Research investigating cannabinoid receptor interactions revealed that the compound acts as a selective ligand for the CB2 receptor. It was shown to reduce cAMP levels in CHO cells overexpressing CB2 receptors at nanomolar concentrations . This suggests therapeutic applications in inflammation and pain management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

For example, Salih et al. (2015) synthesized N-substituted carbazoles (compounds 24 and 25) featuring triazanylidene and carbazole moieties (Figure 8 in their work). These compounds share a focus on nitrogen-rich heterocycles but differ in core structure and substitution patterns.

Table 1: Key Structural and Functional Differences
Property Target Compound Compound 24 (Salih et al.) Compound 25 (Salih et al.)
Core Structure Pyrazolo[5,1-b][1,3]oxazine Pyrimidinone Pyrazol-3-one
Functional Groups Carboxamide, hydroxyl-methylpropan-2-yl Carbazole, triazanylidene, pyrimidinone Carbazole, triazanylidene, phenyl
Molecular Weight (g/mol) ~265 (estimated) ~438 (reported) ~416 (reported)
Hypothesized Bioactivity Enzyme inhibition (e.g., kinases) DNA intercalation (carbazole derivatives) Antioxidant/anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of pyrazole intermediates with hydroxylamine derivatives followed by carboxamide coupling. Key steps include:

  • Nucleophilic substitution to introduce the hydroxymethylpropan-2-yl group.
  • Ring-closing reactions under acidic or basic conditions to form the oxazine moiety.
  • Solvent optimization (e.g., DMF or THF) and temperature control (60–80°C) to enhance yield .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., hydroxypropyl group at C-2, pyrazole ring protons). Key peaks: δ 1.2–1.5 ppm (methyl groups), δ 4.0–4.5 ppm (oxazine protons) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]+ ion matches theoretical mass (e.g., ~280–320 Da) .
  • HPLC : Assess purity (>98%) using a C18 column and gradient elution (acetonitrile/water) .

Q. What strategies are recommended for improving solubility and stability during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute in PBS or cell culture media to avoid precipitation .
  • pH Adjustment : For basic amines (e.g., introduced via structural modification), prepare buffers at pH 6–7 to enhance solubility .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the oxazine ring .

Advanced Research Questions

Q. How can researchers evaluate the compound's biological activity, particularly its interaction with NLRP3 inflammasome targets?

  • Methodological Answer :

  • In Vitro Assays : Use THP-1 macrophages to measure IL-1β release via ELISA after LPS/ATP stimulation. Compare inhibition potency (IC50_{50}) to reference inhibitors (e.g., MCC950) .
  • Binding Studies : Perform SPR or ITC to assess affinity for NLRP3 NACHT domain. Structural analogs with sulfonamide groups show enhanced binding (Kd_d < 100 nM) .
  • Cellular Toxicity : Parallel MTT assays to ensure activity is not due to cytotoxicity .

Q. What structural modifications enhance metabolic stability while retaining bioactivity?

  • Methodological Answer :

  • Heterocyclic Substitutions : Replace phenyl groups with pyridine or pyrazine rings to reduce lipophilicity (ClogP < 3) and improve microsomal stability .
  • Amine Introduction : Add basic amines (e.g., pyrrolidine) to the oxazine scaffold to increase solubility and reduce renal toxicity, as seen in GDC-2394 analogs .
  • Pro-drug Strategies : Esterify the hydroxy group to enhance oral bioavailability, with hydrolysis in vivo releasing the active form .

Q. How should contradictory data in SAR studies be resolved, such as discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare plasma exposure (AUC, Cmax_{max}) and tissue distribution. Low oral bioavailability may explain efficacy gaps despite high in vitro potency .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that contribute to in vivo activity unobserved in cell-based assays .
  • Species-Specific Differences : Test analogs in humanized mouse models to align preclinical and clinical outcomes .

Q. What computational tools are effective for predicting the compound's drug-likeness and off-target interactions?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate parameters like GI absorption, BBB permeability, and CYP450 inhibition. Optimal ranges: MW < 500, TPSA < 140 Ų .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to off-targets (e.g., kinases). Prioritize analogs with >10-fold selectivity for NLRP3 .
  • QSAR Models : Train models on pyrazolo-oxazine derivatives to correlate structural features (e.g., logD, H-bond donors) with anti-inflammatory activity .

Key Methodological Considerations

  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate) to assess unique bioactivity profiles .
  • Preclinical Safety : Address compound precipitation in renal tissues (observed in cynomolgus monkeys) by optimizing solubility early in development .

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